2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BBS 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of BBS 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
BBS 4 undergoes various chemical reactions, including:
Oxidation: BBS 4 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: BBS 4 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of BBS 4 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BBS 4 .
Scientific Research Applications
BBS 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nitric oxide synthase dimerization.
Biology: Employed in research to understand the role of nitric oxide in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like sepsis-induced cardiovascular dysfunction.
Industry: Utilized in the development of new drugs targeting nitric oxide pathways
Mechanism of Action
BBS 4 exerts its effects by selectively inhibiting the dimerization of inducible nitric oxide synthase (NOS2). This inhibition prevents the formation of nitric oxide, a key mediator in various physiological and pathological processes. The molecular targets of BBS 4 include the NOS2 enzyme, and the pathways involved are primarily related to nitric oxide signaling .
Comparison with Similar Compounds
Similar Compounds
BBS 2: Another inhibitor of nitric oxide synthase with similar properties but different potency and selectivity.
BBS 3: A related compound with distinct chemical structure and biological activity
Uniqueness of BBS 4
BBS 4 stands out due to its high selectivity and potency in inhibiting NOS2 dimerization. Its unique chemical structure allows for effective inhibition at very low concentrations, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGUKCXRVUULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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